3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester
CAS No.: 2121514-90-5
Cat. No.: VC11682394
Molecular Formula: C19H21BBrFO3
Molecular Weight: 407.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121514-90-5 |
|---|---|
| Molecular Formula | C19H21BBrFO3 |
| Molecular Weight | 407.1 g/mol |
| IUPAC Name | 2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
| Standard InChI Key | GCZDXELPQZNTSJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name 2-(3-(benzyloxy)-6-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane precisely describes its structure:
-
A phenyl ring substituted at position 2 with fluorine, position 3 with a benzyloxy group (-OCHCH), and position 6 with bromine
-
A pinacol boronate ester (1,3,2-dioxaborolane) protecting group at position 1 of the aromatic ring
The three-dimensional conformation remains computationally challenging due to the presence of heavy atoms (Br) and flexible benzyloxy substituents, as evidenced by similar structures where MMFF94 force fields fail to generate conformers .
Table 1: Key Physicochemical Properties
*Values extrapolated from structurally analogous compounds
Synthetic Methodologies
Primary Synthesis Route
While explicit protocols for this specific compound remain unpublished, established methods for analogous pinacol boronic esters suggest a multi-step approach:
-
Directed ortho-metalation: Fluorine directs lithiation at position 2 of 3-benzyloxybromobenzene, followed by quenching with triisopropyl borate
-
Pinacol protection: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions yields the stabilized boronic ester
Critical challenges include:
-
Regioselective bromination at position 6 without cleaving the benzyl ether
-
Minimizing protodeboronation during purification, a known issue in radical-mediated transformations
Purification and Characterization
Industrial-scale purification typically employs:
Key spectral signatures:
-
: δ ~30 ppm (characteristic of sp-hybridized boron)
-
:
Reactivity and Functional Group Transformations
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile coupling partner in palladium-catalyzed reactions:
-
Bromo→Functional Group Exchange: Retains bromine for subsequent cross-couplings while participating via boronate
-
Orthogonal Reactivity: Fluorine and benzyloxy groups remain inert under standard Suzuki conditions (aqueous NaCO, Pd(PPh))
Protodeboronation Pathways
Recent advances in radical-mediated protodeboronation enable selective C-B bond cleavage:
-
Application Potential: Could convert this compound to 3-benzyloxy-6-bromo-2-fluorobenzene, though literature precedence requires verification
Pharmaceutical and Materials Science Applications
Drug Intermediate Synthesis
The structural motif appears in:
-
Kinase Inhibitors: Boronic esters enhance binding to ATP pockets via B–O interactions
-
Proteasome Inhibitors: Arylboronates mimic peptide transition states in 20S proteasome
Polymer Chemistry
Incorporation into conjugated polymers enhances:
-
Electron Transport Properties: Bromine enables further functionalization via Stille couplings
-
Thermal Stability: Pinacol protection prevents boronic acid self-condensation during polymerization
Future Research Directions
Unresolved Synthetic Challenges
-
Enantioselective Functionalization: Developing catalytic asymmetric methods for C–B bond formation
-
Radical Borylation: Leveraging bromine as a radical leaving group in metal-free transformations
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume